1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC12165896
InChI: InChI=1S/C6H10N4O2.2ClH/c1-5-8-4-6(10(11)12)9(5)3-2-7;;/h4H,2-3,7H2,1H3;2*1H
SMILES:
Molecular Formula: C6H12Cl2N4O2
Molecular Weight: 243.09 g/mol

1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride

CAS No.:

Cat. No.: VC12165896

Molecular Formula: C6H12Cl2N4O2

Molecular Weight: 243.09 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride -

Specification

Molecular Formula C6H12Cl2N4O2
Molecular Weight 243.09 g/mol
IUPAC Name 2-(2-methyl-5-nitroimidazol-1-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C6H10N4O2.2ClH/c1-5-8-4-6(10(11)12)9(5)3-2-7;;/h4H,2-3,7H2,1H3;2*1H
Standard InChI Key AZYQXHDJVHNBRE-UHFFFAOYSA-N
Canonical SMILES CC1=NC=C(N1CCN)[N+](=O)[O-].Cl.Cl

Introduction

Chemical and Structural Properties

Molecular Identity and Nomenclature

The compound is systematically named 2-(2-methyl-5-nitroimidazol-1-yl)ethanamine dihydrochloride, reflecting its imidazole core substituted with a methyl group at position 2, a nitro group at position 5, and a 2-aminoethyl side chain. Its IUPAC name and structural identifiers include:

  • SMILES: CC1=NC=C(N1CCN)[N+](=O)[O-].Cl.Cl\text{CC1=NC=C(N1CCN)[N+](=O)[O-].Cl.Cl}

  • InChIKey: AZYQXHDJVHNBRE-UHFFFAOYSA-N .

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular Weight243.09 g/mol
FormulaC6H12Cl2N4O2\text{C}_6\text{H}_{12}\text{Cl}_2\text{N}_4\text{O}_2
AppearanceCrystalline solid
SolubilitySoluble in polar solvents

The nitro group at position 5 enhances electrophilicity, enabling interactions with biological targets, while the aminoethyl side chain facilitates derivatization .

Synthesis and Derivatives

Synthetic Pathways

The compound is typically synthesized via acyl chloride reactions or nucleophilic substitutions. For example:

  • Stearoyl Chloride Reaction: Reacting 1-(2-aminoethyl)-2-methyl-5-nitroimidazole with stearoyl chloride in the presence of pyridine yields ester derivatives .

  • DOTA Conjugation: Coupling with DOTA-bis(tert-butyl)ester forms bifunctional agents for radiopharmaceuticals, as demonstrated in gallium-68 labeling studies .

Structural Derivatives

Derivatives such as 1-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl octadecanoate (Compound A) and 3-nitrobenzoate esters (Compound E) have been synthesized to enhance antimicrobial activity . These modifications leverage the parent compound’s nitroimidazole core to target anaerobic pathogens.

Applications in Research and Medicine

Biochemical Assays

The compound serves as a protein and nucleic acid modifier in biochemical assays. Its aminoethyl group enables covalent bonding with biomolecules, making it valuable for studying enzyme mechanisms or DNA interactions .

Antimicrobial Agents

Nitroimidazole derivatives, including those derived from this compound, exhibit broad-spectrum antimicrobial activity. For instance, derivatives tested against Staphylococcus aureus and Escherichia coli showed inhibition zones comparable to ampicillin .

Radiopharmaceutical Development

In nuclear medicine, the compound’s amino group facilitates conjugation with chelators like DOTA, enabling the design of gallium-68-based radiopharmaceuticals for diagnostic imaging .

Recent Research Findings

Antifungal Activity

Derivatives like 1-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl benzenesulfonate (Compound I) demonstrated 23 mm inhibition zones against Candida albicans, outperforming griseofulvin in some assays .

Radiopharmaceutical Efficacy

Conjugation with DOTA enabled high-yield gallium-68 labeling, with stability studies showing <5% dissociation over 24 hours, underscoring its potential in PET imaging .

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